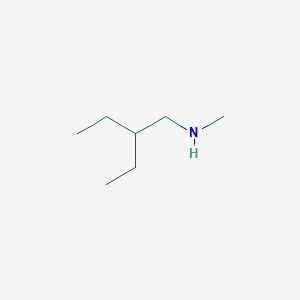

(2-Ethylbutyl)(methyl)amine

描述

属性

分子式 |

C7H17N |

|---|---|

分子量 |

115.22 g/mol |

IUPAC 名称 |

2-ethyl-N-methylbutan-1-amine |

InChI |

InChI=1S/C7H17N/c1-4-7(5-2)6-8-3/h7-8H,4-6H2,1-3H3 |

InChI 键 |

JWBJSGROJJELGZ-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)CNC |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Boiling Point (°C) | Solubility | Bioactivity/Applications |

|---|---|---|---|---|---|---|

| (2-Ethylbutyl)(methyl)amine | C₇H₁₇N | 115.22 | Methyl, 2-ethylbutyl | ~120–130* | Organic solvents | Not reported |

| (2-Methylbutyl)amine | C₅H₁₃N | 87.16 | Primary amine (linear chain) | 94–97 | Water, alcohols | Industrial synthesis |

| (4-Bromothiophen-2-yl)methylamine | C₁₁H₁₈BrNS | 276.24 | Bromothiophene, 2-ethylbutyl | Not reported | Not reported | Non-bioactive (inferred) |

| (2-Ethylbutyl)[2-(morpholin-4-yl)ethyl]amine | C₁₂H₂₆N₂O | 214.35 | Morpholine, 2-ethylbutyl | Not reported | Polar solvents | Pharmaceutical intermediates |

| Ethylmethylthiambutene | C₁₃H₂₀N₂S₂ | 268.44 | Thienyl rings, ethylmethylamino | Not reported | Lipophilic media | Analgesic (IC₅₀: 268C49) |

*Estimated based on branching effects in secondary amines.

Key Comparative Insights

Branching and Physical Properties

- (2-Methylbutyl)amine (primary amine, linear chain) has a lower boiling point (94–97°C ) and higher water solubility compared to this compound, which is a secondary amine with increased branching. Secondary amines typically exhibit higher boiling points than primary amines of similar molecular weight due to stronger intermolecular interactions, but branching in the 2-ethylbutyl group may offset this trend .

- Solubility: The target compound’s secondary amine structure and bulky substituents likely reduce water solubility, favoring organic solvents like ethanol or ethyl acetate .

Bioactivity Trends

- Non-bioactive compounds, such as the bromothiophene derivative, underscore the importance of substituent selection in drug development .

准备方法

Principle:

Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with methylamine, followed by reduction to yield the secondary amine.

Procedure:

- React 2-ethylbutanal or 2-ethylbutanone with methylamine in an alcoholic medium (e.g., methanol).

- Add a reducing agent such as sodium cyanoborohydride or sodium borohydride to convert the imine intermediate to (2-Ethylbutyl)(methyl)amine.

- The reaction is typically conducted under mild basic conditions, sometimes using organic tertiary amine bases to maintain pH and improve yields.

Research Findings:

- Similar reductive amination methods are employed in the synthesis of pyridin-2-yl-methylamine derivatives, where sodium cyanoborohydride is used as a selective reducing agent in methanol medium, yielding high purity amines.

- The reaction parameters such as temperature (room temperature to 50 °C), reaction time (several hours), and molar ratios of reagents are optimized to maximize yield and minimize by-products.

Alkylation of Methylamine with 2-Ethylbutyl Halides

Principle:

Direct alkylation of methylamine with 2-ethylbutyl bromide or chloride generates this compound.

Procedure:

- Prepare 2-ethylbutyl bromide via bromination of 2-ethylbutanol or other precursors.

- React methylamine with the alkyl halide in an inert solvent such as toluene or acetonitrile.

- Use phase-transfer catalysts (e.g., tetrabutylammonium chloride) to enhance reaction efficiency.

- Control temperature between 0–50 °C to avoid side reactions.

- Purify the product by distillation under reduced pressure.

Research Findings:

- A related method was described for synthesizing 2-thiophene ethylamine via bromination, Grignard reaction, and subsequent amination using phase-transfer catalysts and ammonia solutions.

- The use of phase-transfer catalysts significantly improves yield and selectivity by facilitating the nucleophilic substitution in biphasic systems.

- The molar ratio of amine to alkyl halide and reaction time are critical parameters.

Reduction of Formyl or Nitrile Intermediates

Principle:

Reduction of formyl amines or nitrile intermediates derived from 2-ethylbutyl precursors can yield the target secondary amine.

Procedure:

- Synthesize formyl ethylamine derivatives by reacting 2-ethylbutyl precursors with formates (methyl formate, ethyl formate).

- Reduce the formyl amine intermediate using lithium aluminum hydride (LiAlH4) or sodium borohydride under controlled conditions.

- After reduction, neutralize the reaction mixture and isolate the amine by distillation.

Research Findings:

- Patent literature describes the preparation of alkyl methyl amines by reduction of formyl amines using LiAlH4 in tetrahydrofuran (THF) solvent with reflux for 4–10 hours, yielding 30–60% of the desired amine.

- Reaction temperature control (0–80 °C) and careful quenching of excess hydride reagent are essential for safety and yield.

- The method is scalable and suitable for industrial production.

Grignard Reaction Followed by Amination

Principle:

Grignard reagents derived from 2-ethylbutyl halides react with electrophiles to form intermediates that can be converted to amines.

Procedure:

- Prepare 2-ethylbutylmagnesium bromide by reacting 2-ethylbutyl bromide with magnesium chips in anhydrous ether solvents.

- React the Grignard reagent with suitable electrophiles (e.g., formaldehyde) to form alcohol intermediates.

- Convert the alcohol intermediates to amines by ammonolysis or reductive amination.

- Purify the amine by distillation.

Research Findings:

- Similar methodology is used in the synthesis of 2-thiophene ethylamine, where brominated thiophene undergoes Grignard reaction followed by ammonolysis.

- The reaction requires strict anhydrous conditions and temperature control (0–20 °C).

- The yield depends on the molar ratios of magnesium to halide and the electrophile.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-Ethylbutanal + Methylamine | NaBH3CN, MeOH, mild base, RT-50 °C | 70–85 | High selectivity, mild conditions | Requires pure aldehyde/ketone |

| Alkylation with Alkyl Halide | 2-Ethylbutyl bromide + Methylamine | Phase-transfer catalyst, toluene, 0–50 °C | 60–75 | Simple, direct | Possible over-alkylation |

| Reduction of Formyl Intermediates | Formyl ethylamine derivatives | LiAlH4, THF, reflux | 30–60 | High purity product | Hazardous reagents, longer time |

| Grignard Reaction + Amination | 2-Ethylbutyl bromide + Mg | Ether solvents, ammonolysis, 0–20 °C | 50–70 | Versatile, industrially scalable | Requires anhydrous conditions |

Summary of Research Findings and Recommendations

- The reductive amination method is preferred for laboratory-scale synthesis due to its simplicity and high selectivity.

- For industrial-scale production , the alkylation with alkyl halide in the presence of phase-transfer catalysts offers a cost-effective and scalable route.

- The reduction of formyl intermediates provides a route when formyl derivatives are readily available but involves handling of reactive hydride reagents.

- The Grignard followed by amination method is versatile but requires strict moisture control and careful handling of reagents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethylbutyl)(methyl)amine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via alkylation of primary amines or reduction of imines. For secondary amines like this compound, alkylation of a sulfonamide-protected primary amine (e.g., using methyl iodide as the alkylating agent) followed by deprotection is effective . Reduction of an imine intermediate (e.g., formed from 2-ethylbutyraldehyde and methylamine) with sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4-6) typically yields >80% purity. Reaction temperature (20–40°C) and solvent polarity (e.g., methanol vs. THF) critically impact reaction kinetics and side-product formation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of spectroscopic and chromatographic methods:

- GC-MS : Confirm molecular ion peak at m/z corresponding to C₇H₁₇N (115.21 g/mol) and fragmentation patterns (e.g., loss of methyl group, m/z 100) .

- NMR : ¹H NMR should show signals for methyl groups (δ 0.8–1.2 ppm), ethylbutyl chain protons (δ 1.2–1.6 ppm), and amine protons (δ 1.8–2.5 ppm, broad if free; shifted if protonated) .

- Refractive Index : Validate against literature values (e.g., n²⁰/D ~1.41) .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer : The compound is flammable (flash point ~8–10°C) and corrosive. Use explosion-proof refrigerators for storage, and work under inert gas (N₂/Ar) to prevent oxidation. PPE must include nitrile gloves, safety goggles, and flame-retardant lab coats. Neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the amine’s electron-donating capacity. The lone pair on nitrogen participates in metal-ligand bonding, with binding energy trends correlating with experimental stability constants for transition metal complexes (e.g., Cu²⁺ > Ni²⁺). Solvent effects (e.g., dielectric constant of water vs. ethanol) must be included in simulations .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies in solubility (e.g., alcohol vs. water) arise from protonation states and impurities. Conduct systematic studies:

- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 3–10) using UV-Vis spectroscopy (λ = 210–230 nm for amine absorption).

- Purification : Pre-treat the compound via fractional distillation (bp 94–97°C) or recrystallization from hexane to remove alkylamine byproducts .

Q. How does this compound interact with biological systems, and what assays validate its metabolic pathways?

- Answer : The amine may inhibit monoamine oxidases (MAOs) due to structural similarity to trace amines. Use in vitro assays:

- MAO Inhibition : Incubate with recombinant MAO-A/MAO-B and measure kynuramine→4-hydroxyquinoline conversion via fluorescence (λₑₓ = 315 nm, λₑₘ = 380 nm) .

- Metabolic Stability : Use liver microsomes (human/rat) and LC-MS to detect N-oxide metabolites (e.g., m/z +16) .

Methodological Considerations

- Data Analysis : For conflicting spectroscopic data (e.g., amine proton shifts), apply principal component analysis (PCA) to distinguish solvent effects from structural anomalies .

- Synthetic Optimization : Design a response surface methodology (RSM) experiment to optimize alkylation reaction parameters (temperature, solvent, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。